2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a methoxy group, a methyl group, and a prop-2-enyl group attached to a phenoxy moiety, which is further linked to a thiadiazole ring.
Preparation Methods
The synthesis of 2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-methyl-6-prop-2-enylphenol.
Formation of Phenoxy Intermediate: The phenol is then reacted with a suitable alkylating agent to form the phenoxy intermediate.
Cyclization: The phenoxy intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Product: The final product, this compound, is obtained after purification and characterization.
Chemical Reactions Analysis
2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiadiazole derivatives.
Scientific Research Applications
2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Methoxy-4-methylphenol: This compound shares the methoxy and methyl groups but lacks the thiadiazole ring.
2,6-Dimethoxy-4-methylphenol: Similar in structure but with an additional methoxy group.
2-Isopropyl-6-methyl-4-pyridinol: Contains a pyridine ring instead of a thiadiazole ring.
Properties
IUPAC Name |
2-[(2-methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-5-6-12-7-10(2)8-13(18-4)15(12)19-9-14-17-16-11(3)20-14/h5,7-8H,1,6,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQIKCYRDBNDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OCC2=NN=C(S2)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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